

A Technical Guide to Fmoc-Pro-OH-d3 for Advanced Research Applications

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Compound of Interest

Compound Name: *Fmoc-Pro-OH-d3*

Cat. No.: *B15553492*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fmoc-Pro-OH-d3**, a deuterated derivative of the proteinogenic amino acid proline, for its application in sophisticated research environments. This document details the commercial availability of this stable isotope-labeled compound, outlines its use in experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction to Fmoc-Pro-OH-d3

Fmoc-Pro-OH-d3 is a specialized chemical reagent in which three hydrogen atoms in the proline molecule have been replaced with deuterium, a stable isotope of hydrogen. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry and drug discovery. The introduction of deuterium serves as a powerful tool for researchers, enabling sensitive and precise analysis in various applications, most notably in pharmacokinetic and metabolic studies where it can be used as an internal standard for mass spectrometry-based quantification.

Commercial Suppliers of Fmoc-Pro-OH-d3

A critical aspect of utilizing **Fmoc-Pro-OH-d3** in research is sourcing high-quality material. Several reputable chemical suppliers offer this deuterated amino acid derivative. The following

table summarizes the product specifications from a selection of commercial vendors to aid in the procurement process.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment	Available Quantities
MedchemExpress	Fmoc-Pro-OH-d3	HY-W018318S	C ₂₀ H ₁₆ D ₃ NO ₄	340.40	Not specified	Not specified	1 mg, 5 mg, 10 mg
Alfa Chemistry	Fmoc-Pro-OH-d3	AC2023032201	Not specified	Not specified	Not specified	Not specified	Inquire
CymitQuimica	L-Proline-d3-N-Fmoc	TR-P756007	C ₂₀ D ₃ H ₁₆ NO ₄	340.39	Not specified	Not specified	5 mg
C/D/N Isotopes	L-Proline-2,5,5-d3-N-FMOC	D-7565	C ₂₀ H ₁₆ D ₃ NO ₄	340.39	Not specified	98 atom % D	50 mg, 100 mg

Experimental Protocols

The primary application of **Fmoc-Pro-OH-d3** is in the synthesis of deuterated peptides via Solid-Phase Peptide Synthesis (SPPS). These labeled peptides are invaluable for a range of downstream applications, including their use as internal standards in quantitative mass spectrometry assays for proteomics and drug metabolism studies.

General Protocol for Incorporation of Fmoc-Pro-OH-d3 into a Peptide using Manual Fmoc-SPPS

This protocol provides a generalized procedure for the manual incorporation of **Fmoc-Pro-OH-d3** into a growing peptide chain on a solid support.

Materials:

- **Fmoc-Pro-OH-d3**
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

Procedure:

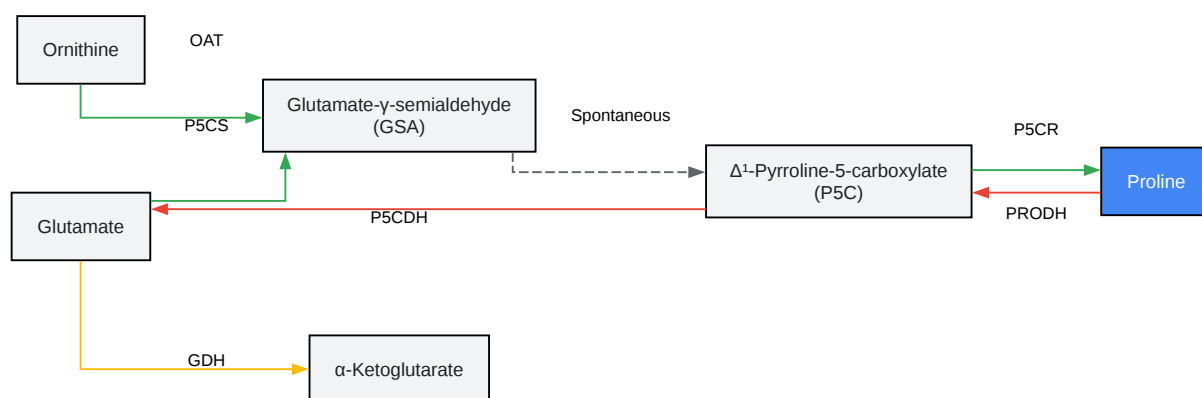
- Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Activation: In a separate tube, dissolve **Fmoc-Pro-OH-d3** (3 equivalents relative to the resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
- Coupling: Add the activated **Fmoc-Pro-OH-d3** solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
- Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents.

- **Repeat Cycle:** Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
- **Final Deprotection:** After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- **Cleavage and Deprotection:** Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- **Peptide Precipitation:** Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
- **Purification and Analysis:** Centrifuge to collect the peptide pellet, wash with cold ether, and then purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the deuterated peptide can be confirmed by mass spectrometry.

Visualizations

Proline Biosynthesis and Degradation Pathway

The following diagram illustrates the key metabolic pathways for the synthesis and catabolism of proline, providing context for its biological roles.

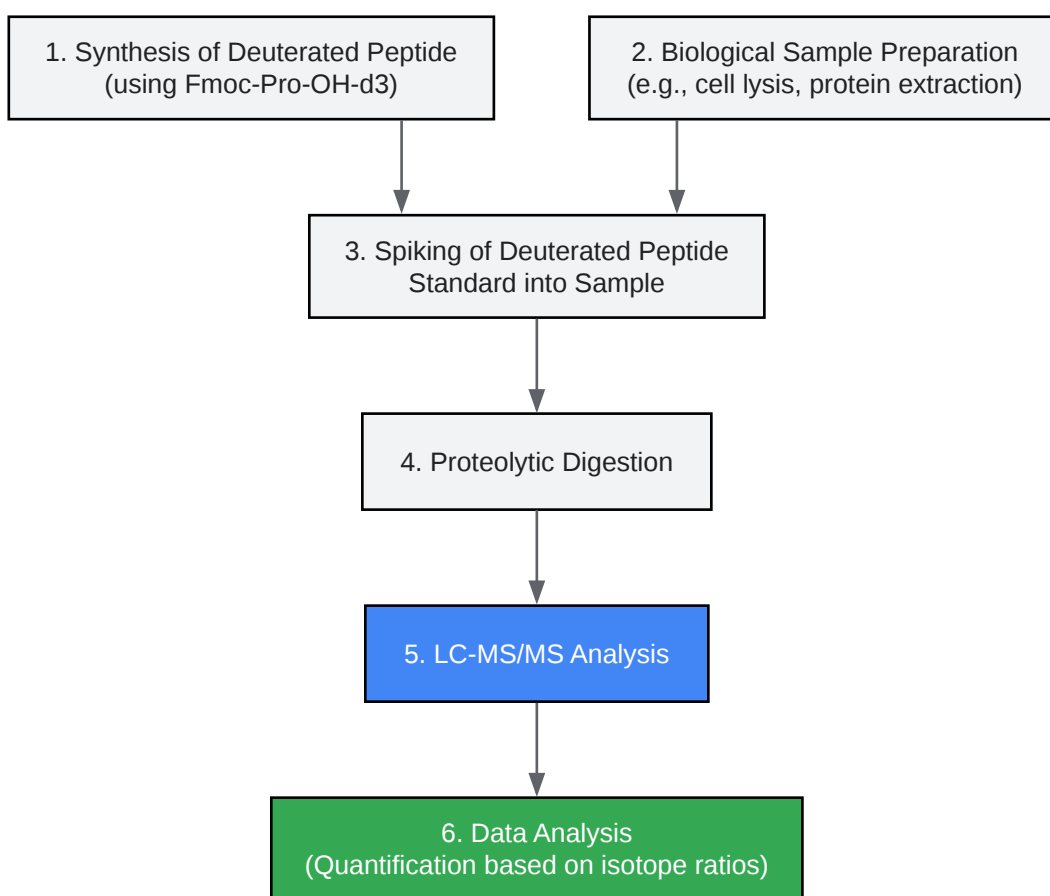


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Caption: A simplified diagram of the proline biosynthesis and degradation pathways.

Experimental Workflow for Quantitative Proteomics using a Deuterated Peptide Standard

This diagram outlines a typical workflow for a quantitative proteomics experiment utilizing a peptide standard synthesized with **Fmoc-Pro-OH-d3**.



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Caption: A workflow for quantitative proteomics using a stable isotope-labeled peptide.

- To cite this document: BenchChem. [A Technical Guide to Fmoc-Pro-OH-d3 for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15553492#commercial-suppliers-of-fmoc-pro-oh-d3-for-research\]](https://www.benchchem.com/product/b15553492#commercial-suppliers-of-fmoc-pro-oh-d3-for-research)

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